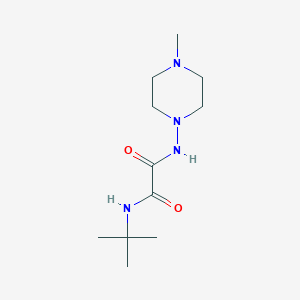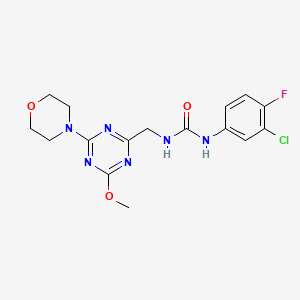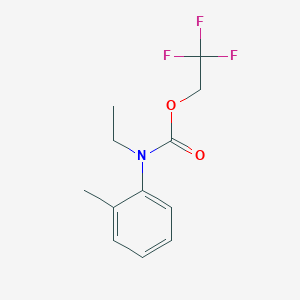![molecular formula C14H21ClN2O2S B2533015 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2320819-72-3](/img/structure/B2533015.png)
8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[321]octane hydrochloride is a complex organic compound that belongs to the family of tropane alkaloids This compound is characterized by its unique bicyclic structure, which includes a methanesulfonyl group and a pyridinylmethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale synthetic routes, with a focus on improving yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反应分析
Types of Reactions
8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
科学研究应用
8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function and ultimately exerting its biological effects . Further research is needed to elucidate the precise molecular mechanisms involved.
相似化合物的比较
Similar Compounds
3,8-diazabicyclo[3.2.1]octane analogues: These compounds share a similar bicyclic structure and have been studied for their antiproliferative properties.
Tropane alkaloids: The 8-azabicyclo[3.2.1]octane scaffold is the central core of tropane alkaloids, which display a wide array of interesting biological activities.
Uniqueness
What sets 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methanesulfonyl group and the pyridinylmethyl substituent may enhance its reactivity and potential as a therapeutic agent.
属性
IUPAC Name |
8-methylsulfonyl-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S.ClH/c1-19(17,18)16-13-4-5-14(16)9-12(8-13)7-11-3-2-6-15-10-11;/h2-3,6,10,12-14H,4-5,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOANGYELKFTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)CC3=CN=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-butyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)
![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)


![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2532949.png)

![4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2532953.png)
![2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-propylacetamide](/img/structure/B2532954.png)
